1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride
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Overview
Description
1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group attached to a pyridine ring and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride typically involves the following steps:
Formation of 4-Methoxypyridin-2-ylamine: This is achieved by reacting 4-methoxypyridine with an appropriate amine source under controlled conditions.
Piperazine Formation: The resulting 4-methoxypyridin-2-ylamine is then reacted with piperazine to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyridine or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: It has been investigated for its therapeutic potential in treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(4-Methoxypyridin-2-yl)ethanone
1-(4-Methoxypyridin-2-yl)ethan-1-amine
4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)
Properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRKGWNNURLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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